N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxybenzamide
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Overview
Description
N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzotriazole moiety, which is often associated with UV-absorbing properties, making it useful in materials science and photochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzotriazole core. The process may include:
Formation of Benzotriazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the 3-chloro-4-methylphenyl group through electrophilic aromatic substitution.
Carbamothioylation: Addition of the carbamothioyl group using thiourea derivatives.
Methoxylation: Introduction of the methoxy group via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the benzotriazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted benzotriazoles.
Scientific Research Applications
N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a UV-absorbing agent in the development of photostable materials.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of coatings, plastics, and other materials requiring UV protection.
Mechanism of Action
The mechanism of action of N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole moiety can absorb UV light, leading to photochemical reactions that protect materials from degradation. In biological systems, the compound may interact with specific proteins or cellular pathways, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methylphenyl)-2-methoxybenzamide: Shares a similar core structure but lacks the benzotriazole moiety.
N-(4-methylphenyl)-2-methoxybenzamide: Similar structure but without the chloro and benzotriazole groups.
N-(3-chloro-4-methylphenyl)-2-hydroxybenzamide: Similar but with a hydroxy group instead of a methoxy group.
Uniqueness
N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxybenzamide is unique due to the presence of the benzotriazole moiety, which imparts UV-absorbing properties and potential photostability. This makes it particularly valuable in applications requiring protection from UV radiation.
Properties
IUPAC Name |
N-[[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]carbamothioyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O2S/c1-13-7-9-15(12-17(13)23)28-26-18-10-8-14(11-19(18)27-28)24-22(31)25-21(29)16-5-3-4-6-20(16)30-2/h3-12H,1-2H3,(H2,24,25,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJPLRNIPWAMLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)C4=CC=CC=C4OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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